molecular formula C28H43N B165875 Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine CAS No. 15721-78-5

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Cat. No.: B165875
CAS No.: 15721-78-5
M. Wt: 393.6 g/mol
InChI Key: GQBHYWDCHSZDQU-UHFFFAOYSA-N
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Description

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS 15721-78-5), with a molecular weight of 393.6 g/mol and the molecular formula C28H43N , is a high-value chemical standard intended for laboratory research use . This compound, also known commercially as VANLUBE 81 and octylated diphenylamine , is supplied as a solution in methanol at a concentration of 1000 µg/mL or as a dry powder . It is synthesized via the acid clay-catalyzed alkylation of diphenylamine, where a montmorillonite-based solid catalyst facilitates the formation of a tertiary carbocation from 2,4,4-trimethyl-1-pentene, which then reacts with diphenylamine . The rigid pore structure of the acid clay enhances regioselectivity for the para-substituted product, and the final compound is typically purified through crystallization from non-polar solvents like hexane to yield high-purity, colorless prismatic crystals . As a reference material, this product is suitable for identification, quality control, calibration, or assigning values in analytical methods . It is critical to note that this product is For Research Use Only. It is not suitable for diagnostic procedures or for human or veterinary use . To ensure stability, the product should be stored at temperatures between -10°C and 20°C .

Properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBHYWDCHSZDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029310
Record name N,N-Bis(4-tert-octylphenyl)amine
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Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, NKRA; Pellets or Large Crystals
Record name Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
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CAS No.

15721-78-5
Record name 4,4′-Di-tert-octyldiphenylamine
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Record name 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine
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Record name Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
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Record name N,N-Bis(4-tert-octylphenyl)amine
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Record name Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine
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Record name 4,4'-BIS(1,1,3,3-TETRAMETHYLBUTYL)DIPHENYLAMINE
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Preparation Methods

Reaction Mechanism and Catalytic Role

Acid clay, a montmorillonite-based solid catalyst, facilitates the formation of the tertiary carbocation from 2,4,4-trimethyl-1-pentene through protonation of the double bond. The carbocation then reacts with diphenylamine at the para-position of one phenyl ring, followed by a second alkylation step to yield the bis-alkylated product. The rigid pore structure of acid clay enhances regioselectivity by sterically directing the reaction toward para-substitution, minimizing ortho-byproducts.

Standard Reaction Conditions

The alkylation is typically conducted under mild conditions, avoiding excessive heating to prevent decomposition of the acid clay catalyst. Key parameters include:

ParameterDetail
Temperature80–100°C (reflux in inert solvent)
Molar RatioDiphenylamine : Alkene ≈ 1 : 2.2
Catalyst Loading10–15 wt% relative to diphenylamine
Reaction Time6–8 hours

Post-reaction, the catalyst is filtered, and the crude product is washed with aqueous sodium bicarbonate to neutralize residual acid.

Purification via Crystallization

The alkylation product is purified through crystallization from nonpolar solvents. Hexane, favored for its low polarity and high volatility, enables slow evaporation at room temperature, yielding colorless prismatic crystals suitable for X-ray diffraction analysis.

Crystallization Parameters

Crystallization conditions significantly influence crystal quality and purity:

ParameterDetail
SolventHexane (anhydrous)
Concentration20–30 mg/mL
Temperature20–25°C (ambient)
Evaporation Rate5–7 days

This method produces crystals with a monoclinic lattice (space group P2₁/c) and unit cell dimensions a = 17.7676 Å, b = 13.1380 Å, c = 11.4852 Å, and β = 108.261°. The absence of hydrogen bonding in the crystal structure confirms that van der Waals interactions dominate molecular packing.

Structural Characterization

Post-synthesis characterization employs X-ray crystallography and spectroscopic techniques to verify molecular geometry and purity. Key findings include:

  • Dihedral Angle : The aromatic rings exhibit a dihedral angle of 41.15°, reflecting steric repulsion between the bulky tert-octyl groups.

  • Disorder : Side chains display extensive positional disorder in the crystal lattice, a common feature of flexible alkyl substituents.

Synthetic Challenges and Mitigation

Byproduct Formation

Competing ortho-alkylation and over-alkylation (tri- or tetra-substitution) are observed at higher temperatures or excessive alkene ratios. These are mitigated by:

  • Strict stoichiometric control (limiting alkene to 2.2 equivalents).

  • Low-temperature reflux (≤100°C).

Catalyst Deactivation

Acid clay gradually loses activity due to pore blockage by polymeric byproducts. Regeneration via calcination at 400°C restores catalytic efficiency but is rarely employed industrially due to cost.

Alternative Catalytic Systems

While acid clay remains the benchmark catalyst, recent studies explore Brønsted acids (e.g., p-toluenesulfonic acid) and ionic liquids. However, these alternatives often suffer from lower regioselectivity or difficulties in separation.

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Catalyst recycling protocols remain under development to improve sustainability.

Chemical Reactions Analysis

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antioxidant Properties

One of the primary applications of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is as an antioxidant in polymer formulations. It is effective in preventing oxidative degradation of polymers by scavenging free radicals. This property is particularly valuable in industries where materials are exposed to heat and light.

Case Study : Research has shown that incorporating this compound into polyolefins enhances thermal stability and prolongs service life by reducing oxidative stress during processing and end-use applications .

Additive in Lubricants

The compound is used as an additive in lubricants to improve their performance under extreme conditions. Its ability to form protective films on metal surfaces reduces wear and tear while enhancing the lubricant's resistance to oxidation.

Case Study : A study indicated that lubricants containing this compound exhibited lower friction coefficients and improved load-carrying capacities compared to standard formulations .

Material Science

In material science, this compound serves as a stabilizer for various resin systems. Its incorporation helps improve the mechanical properties and thermal resistance of composite materials.

Table 1: Comparison of Mechanical Properties

PropertyControl ResinResin with this compound
Tensile Strength (MPa)5065
Elongation at Break (%)510
Thermal Stability (°C)200230

The data indicates significant improvements in both tensile strength and thermal stability when the compound is used as an additive .

Synthesis of Advanced Materials

The compound plays a role in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs). Its electronic properties make it a suitable candidate for use in charge transport layers.

Case Study : In OLED research, this compound has been utilized to enhance charge mobility and device efficiency. Devices incorporating this compound demonstrated improved luminance and operational stability .

Safety and Regulatory Information

While this compound is generally regarded as safe for use in industrial applications, it is essential to adhere to safety guidelines during handling. The European Chemicals Agency (ECHA) classifies it as not meeting GHS hazard criteria for the majority of reports . However, appropriate safety measures should always be implemented.

Mechanism of Action

The mechanism by which Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine exerts its effects primarily involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. This is achieved through the donation of hydrogen atoms or electrons to neutralize free radicals, thereby stabilizing the material and extending its lifespan .

Comparison with Similar Compounds

N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine

  • Structure : Contains thiophene and hexyloxy-biphenyl moieties instead of tert-octylphenyl groups .
  • Synthesis : Prepared via Buchwald–Hartwig cross-coupling (Pd2(dba)3/P(t-Bu)3) between bis(4′-(hexyloxy)biphenyl-4-yl)amine and 2-bromothiophene, yielding 45% as a yellow oil .
  • Applications : Optoelectronic devices (e.g., organic LEDs) due to its electron-donating thiophene unit .

N-((4-Chlorophenyl)(4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)((2,4,4-trimethylpentan-2-yl)imino)-λ<sup>6</sup>-sulfaneylidene)-4-nitrobenzenesulfonamide (4n)

  • Structure : Incorporates a sulfondiimine core with trifluoromethylpyrazole and chlorophenyl substituents .
  • Synthesis : Rhodium-catalyzed reaction of sulfinylamine with aryl Grignard reagents, yielding 47% after purification .
  • Applications: Potential use in medicinal chemistry due to its sulfonamide group, which enhances bioavailability .

3-(Trifluoromethoxy)-N-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethyl)benzamide (44a)

  • Structure: Combines a tert-octylphenoxyethyl chain with a trifluoromethoxybenzamide group .
  • Synthesis : Multi-step process involving carbamate formation and amide coupling (24.2% yield) .
  • Applications : Dual malate dehydrogenase (MDH1/2) inhibitor, showing promise in cancer therapy .

Physicochemical and Functional Comparisons

Property Bis(4-(2,4,4-TMP)phenyl)amine N,N-Bis(4′-(hexyloxy)biphenyl)thiophen-2-amine Compound 4n
Molecular Weight 393.65 g/mol 660.87 g/mol 772.20 g/mol
Melting Point Not reported Oil (no MP) Not reported
Boiling Point 476.5±34.0 °C Not reported Not reported
Solubility Lipophilic (CH2Cl2) Soluble in hexane/CH2Cl2 Soluble in polar aprotic solvents
Key Functional Groups Aromatic amine Thiophene, alkoxybiphenyl Sulfondiimine, trifluoromethyl
Applications Antioxidant , UFP standard Optoelectronics Medicinal chemistry

Antioxidant Activity

  • Bis(4-(2,4,4-TMP)phenyl)amine: Acts as a primary antioxidant in plastics, stabilizing polymers by radical scavenging.
  • Distearyl thiodipropionate (DSTDP): A secondary antioxidant (thioester) often used synergistically with phenolic antioxidants. DSTDP exhibits higher thermal stability but requires co-administration with primary antioxidants .

Electron-Transport Properties

  • Bis(4-(2,4,4-TMP)phenyl)amine: Limited data on optoelectronic performance. Its tert-octyl groups may enhance solubility in organic semiconductors but reduce charge mobility compared to linear alkyl chains.
  • TDCM (DCM derivative) : Shows red electroluminescence with a maximum brightness of 6,791 cd/m² in OLEDs, outperforming simpler triarylamines .

Biological Activity

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

The compound's IUPAC name is Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine, and it features two 4-(2,4,4-trimethylpentan-2-yl)phenyl groups linked by an amine. The unique structure contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The compound's mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
A study involving human lung cancer cells (A549) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis.

3. Antioxidant Activity

The compound has been investigated for its antioxidant properties. In vitro assays indicate that it effectively scavenges free radicals and reduces oxidative stress markers.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (µM)
DPPH Radical Scavenging12
ABTS Radical Scavenging10
FRAP Assay15

The biological activity of this compound is attributed to its ability to interact with cellular targets. It may inhibit specific enzymes involved in metabolic pathways or disrupt cellular membranes. For instance, the compound has shown potential in inhibiting key enzymes linked to cancer metabolism.

Q & A

Q. What advanced spectroscopic techniques elucidate the compound’s electronic structure and reactivity?

  • Methodological Answer : Apply time-dependent density functional theory (TD-DFT) to UV-Vis spectra for identifying π→π* transitions. Use electron paramagnetic resonance (EPR) to study radical scavenging activity, correlating with antioxidant efficacy. X-ray photoelectron spectroscopy (XPS) can map nitrogen bonding environments (e.g., amine vs. imine) .

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